molecular formula C8H4BrClS B2419707 7-Bromo-4-chloro-1-benzothiophene CAS No. 1388042-07-6

7-Bromo-4-chloro-1-benzothiophene

Cat. No.: B2419707
CAS No.: 1388042-07-6
M. Wt: 247.53
InChI Key: XPYXOZREKZJTMT-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1-benzothiophene is a derivative of benzothiophene, which is a class of organosulfur compounds . Benzothiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of benzothiophenes can be achieved through an aryne reaction with alkynyl sulfides . This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene core with bromine and chlorine substituents at the 7 and 4 positions, respectively .


Chemical Reactions Analysis

Benzothiophenes can undergo a variety of chemical reactions. For instance, they can participate in aryne reactions with alkynyl sulfides, leading to the formation of 3-substituted benzothiophenes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Derivatives : Benzo[b]thiophenes, including chloro and bromo derivatives, have been prepared using benzo[b]thienyl-lithium derivatives and sulfur, leading to the formation of thieno[2,3-b][1] benzothiophen derivatives (Chapman, Hughes, & Scrowston, 1970).
  • Synthesis of Liquid Crystalline Derivatives : Chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid have been synthesized, exhibiting mesomorphic behavior useful in liquid crystal technologies (Košata et al., 2004).

Material Sciences and Semiconductors

  • Organic Semiconductors : Studies on halogen-substituted benzothienobenzothiophenes, similar to 7-Bromo-4-chloro-1-benzothiophene, have shown their potential as unsymmetrical organic semiconductors, relevant in transistor characteristics and molecular packing (Kadoya et al., 2020).
  • High-Performance Organic Field-Effect Transistors : Derivatives of benzothiophenes have been used in the development of high-performance, solution-processed organic field-effect transistors, indicating their significance in advanced electronic devices (Ebata et al., 2007).

Pharmacological Research and Biological Studies

  • Inhibitors of Plasmodium falciparum : Benzothiophene derivatives, such as bromo-benzothiophene carboxamide, have been identified as potent inhibitors of Plasmodium enoyl‐ACP reductase, showing promise in antimalarial drug development (Banerjee et al., 2011).

Future Directions

Benzothiophenes and their derivatives have attracted significant interest due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the future research directions could involve exploring the potential therapeutic applications of 7-Bromo-4-chloro-1-benzothiophene and developing more efficient synthesis methods.

Properties

IUPAC Name

7-bromo-4-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXOZREKZJTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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